1-(3,5-Dimethylcyclohexyl)ethan-1-one
CAS No.: 1341316-69-5
Cat. No.: VC7033929
Molecular Formula: C10H18O
Molecular Weight: 154.253
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1341316-69-5 |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.253 |
IUPAC Name | 1-(3,5-dimethylcyclohexyl)ethanone |
Standard InChI | InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3 |
Standard InChI Key | BYAGTDRBAUXTFK-UHFFFAOYSA-N |
SMILES | CC1CC(CC(C1)C(=O)C)C |
Introduction
Chemical Identity and Structural Features
The IUPAC name 1-(3,5-dimethylcyclohexyl)ethan-1-one unambiguously defines its structure: a cyclohexane ring with methyl groups at carbons 3 and 5 and a ketone functional group at carbon 1. The compound’s stereochemistry and conformational flexibility arise from the cyclohexane chair structure, where the methyl groups adopt equatorial or axial positions depending on thermodynamic stability.
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 1341316-69-5 | |
Molecular Formula | ||
Molecular Weight | 154.24 g/mol | |
Purity | ≥98% (analytical standard) | |
Storage Conditions | Sealed, dry, 2–8°C |
Method | Yield (%) | Key Challenges | Reference |
---|---|---|---|
Friedel-Crafts Acylation | 45–60 | Regioselectivity control | |
Terpene Cyclization | 70–80 | Isomer separation required |
Physicochemical Properties
The compound’s lipophilicity, estimated via computational models, suggests a logP value of ~2.8, comparable to its 3,3-dimethyl counterpart . This moderate hydrophobicity implies favorable solubility in organic solvents like dichloromethane or ethyl acetate, aligning with its potential as a reaction intermediate.
Thermal Stability: Cyclohexyl ketones generally exhibit decomposition temperatures above 200°C, making them suitable for high-temperature applications.
Applications in Industry and Research
Perfumery and Fragrance
Acetal derivatives of cyclohexyl ketones are valued in perfumery for their stability and controlled release of volatile aldehydes. For example, 2-(3,3-dimethylcyclohex-1-enyl)-2-methyl-1,3-dioxolane, synthesized from 1-(3,3-dimethylcyclohex-1-enyl)ethan-1-one, exhibits an "animal, amber" olfactory profile . The 3,5-dimethyl variant may offer distinct scent characteristics due to steric and electronic differences.
Pharmaceutical Intermediates
Ketones serve as precursors for amines via reductive amination. The 3,5-dimethyl substitution could enhance metabolic stability in drug candidates by impeding cytochrome P450 oxidation.
Parameter | Specification | Source |
---|---|---|
GHS Pictogram | Warning (GHS07) | |
Hazard Statements | H315, H319, H320 | |
Precautionary Measures | P264, P280, P305+P351+P338 |
Comparative Analysis with 3,3-Dimethyl Isomer
The 3,5-dimethyl isomer’s distinct substitution pattern confers unique steric and electronic properties:
Property | 3,5-Dimethyl Isomer | 3,3-Dimethyl Isomer |
---|---|---|
Ring Strain | Lower (equatorial methyl) | Higher (1,3-diaxial strain) |
Ketone Reactivity | Moderately electrophilic | Highly electrophilic |
Synthetic Accessibility | Challenging | Well-established |
Future Directions
-
Spectral Characterization: Prioritize NMR and X-ray crystallography studies to resolve structural ambiguities.
-
Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral derivatives for pharmaceutical screening.
-
Application-Specific Formulations: Explore acetalization and Grignard reaction pathways to diversify utility in materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume